molecular formula C9H17N3 B15241035 4-(propan-2-yl)-3-propyl-1H-pyrazol-5-amine

4-(propan-2-yl)-3-propyl-1H-pyrazol-5-amine

Cat. No.: B15241035
M. Wt: 167.25 g/mol
InChI Key: YGVBHHURCXCPPK-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-3-propyl-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound It is a derivative of pyrazole, a five-membered ring structure with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-3-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with isopropylamine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization with a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-3-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

4-(propan-2-yl)-3-propyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a propyl group.

    4-(propan-2-yl)-3-ethyl-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a propyl group.

    4-(propan-2-yl)-3-butyl-1H-pyrazol-5-amine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

4-(propan-2-yl)-3-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and propyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-propan-2-yl-5-propyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-5-7-8(6(2)3)9(10)12-11-7/h6H,4-5H2,1-3H3,(H3,10,11,12)

InChI Key

YGVBHHURCXCPPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NN1)N)C(C)C

Origin of Product

United States

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